
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL is a chemical compound with a pyrimidine ring structure It is characterized by the presence of an aminomethyl group at the second position, a chlorine atom at the fifth position, a methyl group at the sixth position, and a hydroxyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with formaldehyde and ammonia, followed by oxidation to introduce the hydroxyl group at the fourth position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to nucleotides.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the chlorine and methyl groups can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in additional hydrogen bonding or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyridine: Similar structure but lacks the chlorine and hydroxyl groups.
2-(Aminomethyl)phenol: Contains an aminomethyl group and a hydroxyl group but has a phenol ring instead of a pyrimidine ring.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group but has a different carbon backbone.
Uniqueness
2-(Aminomethyl)-5-chloro-6-methylpyrimidin-4-OL is unique due to the combination of its functional groups and the pyrimidine ring structure This combination provides specific chemical reactivity and biological activity that is not observed in the similar compounds listed above
Eigenschaften
Molekularformel |
C6H8ClN3O |
|---|---|
Molekulargewicht |
173.60 g/mol |
IUPAC-Name |
2-(aminomethyl)-5-chloro-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8ClN3O/c1-3-5(7)6(11)10-4(2-8)9-3/h2,8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
HNLAYFSLDPNPFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)CN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


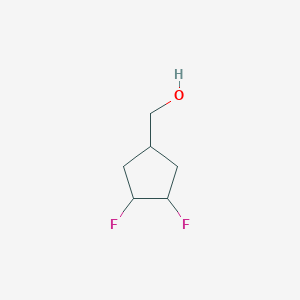
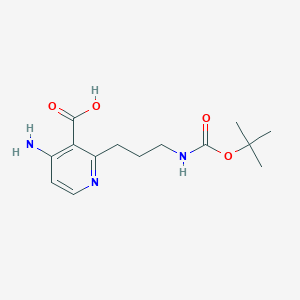
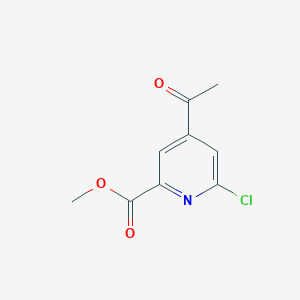
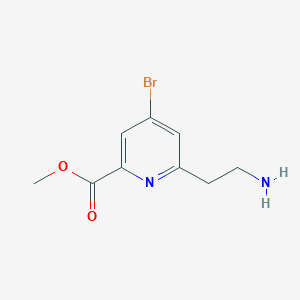
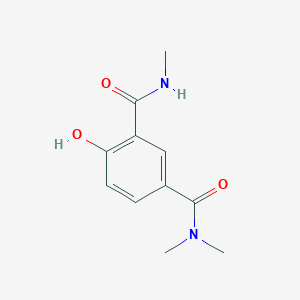
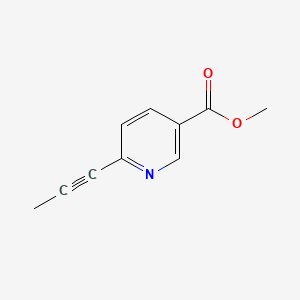
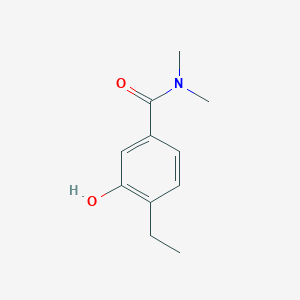
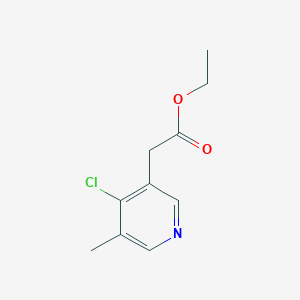
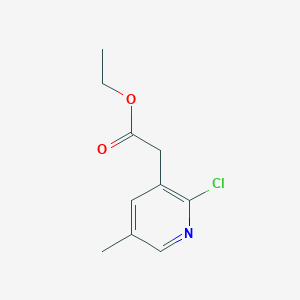



![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

